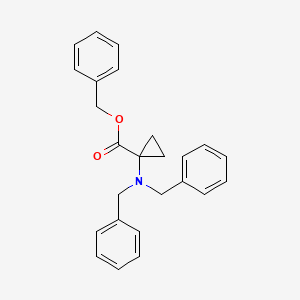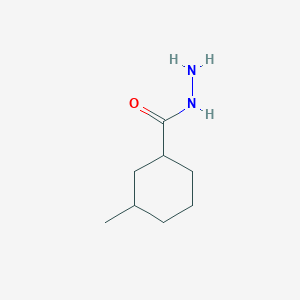
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a propoxy group at the 4-position and a thiadiazole ring substituted with an amine group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where the hydroxyl group of a propanol reacts with a halogenated pyridine derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of a thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Pyridine and Thiadiazole Rings: The final step involves coupling the pyridine and thiadiazole rings through a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides or sulfoxides, while reduction can yield amines or thiols.
科学研究应用
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has a methoxy group instead of a propoxy group, which can affect its chemical and biological properties.
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has an ethoxy group instead of a propoxy group, which can also affect its properties.
3-(4-Butoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has a butoxy group instead of a propoxy group, leading to differences in its properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
属性
分子式 |
C10H12N4OS |
|---|---|
分子量 |
236.30 g/mol |
IUPAC 名称 |
3-(4-propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c1-2-5-15-7-3-4-12-8(6-7)9-13-10(11)16-14-9/h3-4,6H,2,5H2,1H3,(H2,11,13,14) |
InChI 键 |
AUGOATBPRNHJJE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=NC=C1)C2=NSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)



![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)
![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)
![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)

![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)


